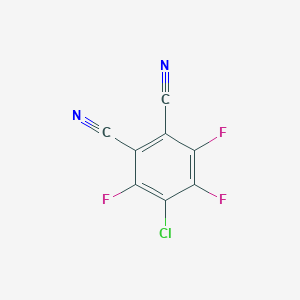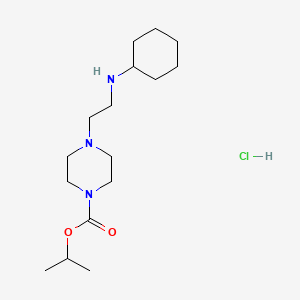
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an isopropyl ester. This compound is often used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl 1-piperazinecarboxylate: Another piperazine derivative with similar chemical properties.
1-Ethoxycarbonylpiperazine: A related compound with an ethoxycarbonyl group instead of an isopropyl ester.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
24269-74-7 |
|---|---|
Molecular Formula |
C16H32ClN3O2 |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
propan-2-yl 4-[2-(cyclohexylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H31N3O2.ClH/c1-14(2)21-16(20)19-12-10-18(11-13-19)9-8-17-15-6-4-3-5-7-15;/h14-15,17H,3-13H2,1-2H3;1H |
InChI Key |
KYEJYJOHCYTYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)CCNC2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)
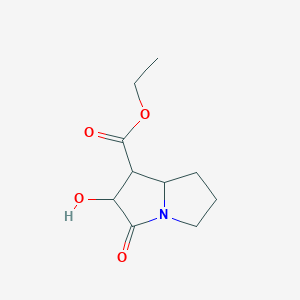

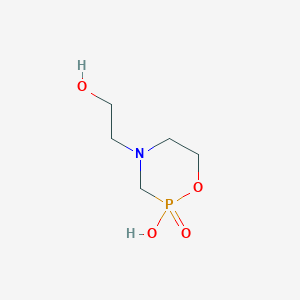


![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
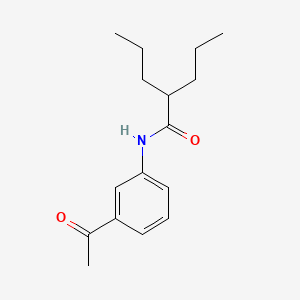
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)

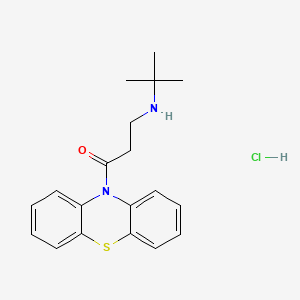
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
